molecular formula C20H10O2 B178087 Dinaphthylene dioxide CAS No. 191-28-6

Dinaphthylene dioxide

Cat. No.: B178087
CAS No.: 191-28-6
M. Wt: 282.3 g/mol
InChI Key: AMDQVKPUZIXQFC-UHFFFAOYSA-N
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Description

Scientific Research Applications

Dinaphthylene dioxide has several scientific research applications:

Future Directions

The future directions of research on Dinaphthylene dioxide could involve exploring its potential uses in various applications, particularly in the field of organic semiconductors. Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties .

Preparation Methods

The synthesis of dinaphthylene dioxide typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 2-naphthol with an oxidizing agent such as ferric chloride or potassium ferricyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound .

In industrial settings, the production of this compound may involve similar oxidative coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Dinaphthylene dioxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its naphthol precursors.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dinaphthylene dioxide in its various applications involves its ability to interact with specific molecular targets. In organic semiconductors, it facilitates efficient charge transport due to its conjugated aromatic structure. In biological systems, its derivatives may interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Dinaphthylene dioxide can be compared with other polycyclic aromatic compounds such as anthracene, phenanthrene, and pyrene. While these compounds share similar structural features, this compound is unique due to its specific arrangement of aromatic rings and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or biological characteristics .

Similar Compounds

  • Anthracene
  • Phenanthrene
  • Pyrene

This compound stands out due to its potential in organic electronics and its diverse range of applications in scientific research.

Properties

IUPAC Name

12,22-dioxahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDQVKPUZIXQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4=C5C3=C(C=C2)OC6=CC=CC(=C65)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286772
Record name Dinaphthylene dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-28-6
Record name peri-Xanthenoxanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphthylene dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinaphthylene dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHYLENE DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72HE489YM9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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